molecular formula C19H21N3O B2639360 N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide CAS No. 1797318-48-9

N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide

Cat. No. B2639360
CAS RN: 1797318-48-9
M. Wt: 307.397
InChI Key: NRRPCEXGYPPZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. It is a derivative of the drug vigabatrin, which is used to treat epilepsy. CPP-115 has been found to have similar properties to vigabatrin, but with fewer side effects.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide is through the inhibition of GABA transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that is involved in the regulation of neuronal activity. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizures.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce seizures. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Huntington's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide in lab experiments is its potency as a GABA transaminase inhibitor, which allows for precise control of GABA levels in the brain. However, one limitation is that the effects of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide on GABA levels may vary depending on the specific brain region being studied.

Future Directions

There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide. One area of interest is the potential use of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide in the treatment of addiction, particularly cocaine addiction. Another area of interest is the potential use of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide in the treatment of Huntington's disease, a neurodegenerative disorder for which there is currently no cure. Additionally, further research is needed to better understand the mechanisms of action of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide and its potential therapeutic effects in other neurological disorders.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide involves several steps, including the reaction of 1-cyanocyclobutylamine with methyl acrylate, followed by reaction with 2,5-dimethoxybenzaldehyde to form the key intermediate. This intermediate is then reacted with N-methyl-3-aminopropionitrile to yield N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide has been studied extensively for its potential therapeutic effects in various neurological disorders, including addiction, epilepsy, and Huntington's disease. It has been found to be a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizures.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-22(19(14-20)12-5-13-19)18(23)11-9-16-8-10-17(21-16)15-6-3-2-4-7-15/h2-4,6-8,10,21H,5,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRPCEXGYPPZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CC=C(N1)C2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.